molecular formula C8H11NO2 B1268928 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione CAS No. 85302-06-3

2-[(Dimethylamino)methylene]cyclopentane-1,3-dione

Cat. No.: B1268928
CAS No.: 85302-06-3
M. Wt: 153.18 g/mol
InChI Key: JGURTAONFNVCSZ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(dimethylaminomethylidene)cyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9(2)5-6-7(10)3-4-8(6)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGURTAONFNVCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349155
Record name 2-[(dimethylamino)methylene]cyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85302-06-3
Record name 2-[(dimethylamino)methylene]cyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

Reactants Conditions Product Yield/Notes
Cyclopentane-1,3-dione + Dimethylamine Controlled temperature, solvent (water, alcohols, ether) This compound Optimized for purity and yield in industrial scale

This reaction proceeds via nucleophilic attack of the dimethylamine on the electrophilic methylene carbonyl site of cyclopentane-1,3-dione, followed by elimination of water or related small molecules, forming the methylene linkage.

Solvent-Free Organocatalyzed Condensation Method

A more recent and green chemistry-oriented approach involves the solvent-free synthesis of related bis(dimethylamino)methylene cyclopentanone derivatives, which share mechanistic similarities with the target compound. This method uses N,N-dimethylformamide dimethyl acetal as the dimethylamino source and employs organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Procedure Summary

  • Cyclopentanone is mixed with N,N-dimethylformamide dimethyl acetal (4 equivalents) and a catalytic amount of DBU (10 mol%) in a round-bottom flask.
  • The mixture is heated at approximately 190 °C with a condenser system maintained at 60 °C to continuously remove methanol formed during the reaction.
  • The reaction typically completes in 16 hours, yielding the desired product after cooling and crystallization.
  • The product is isolated by washing with methyl tert-butyl ether and drying under vacuum, with optional recrystallization from acetone for purity enhancement.

Advantages

  • Solvent-free conditions reduce environmental impact.
  • Continuous removal of methanol drives the reaction equilibrium forward.
  • High selectivity and yield can be achieved by controlling reaction parameters.
Parameter Details
Temperature 190 °C
Catalyst DBU (10 mol%)
Reaction time 16 hours
Solvent None (solvent-free)
By-product removal Methanol distilled off via condenser
Isolation Crystallization, washing with MTBE

This method is notable for its operational simplicity and green chemistry credentials, making it suitable for laboratory and potential industrial applications.

Industrial Scale Synthesis

Industrial production generally follows the condensation route but optimizes reaction parameters for scale, yield, and purity. Continuous flow reactors and automated systems are often employed to maintain precise temperature control and efficient removal of by-products.

  • Reaction scaling involves maintaining the molar ratios of cyclopentane-1,3-dione and dimethylamine or equivalents.
  • Reaction conditions are optimized to maximize yield, often by controlling temperature and reaction time.
  • Purification steps include crystallization and solvent washing to achieve high purity for downstream applications.

Related Synthetic Strategies and Comparative Notes

While direct synthesis of this compound is well-established, related compounds such as 2,5-bis((dimethylamino)methylene)cyclopentanone have been synthesized using similar methodologies, providing insights into reaction mechanisms and optimization.

  • The use of N,N-dimethylformamide dimethyl acetal as a dimethylamino source is common.
  • Base catalysts like DBU or 1,8-diazabicyclo[5.4.0]undec-7-ene facilitate the condensation.
  • Removal of methanol by-product is critical to drive the reaction forward.
  • Solvent-free or minimal solvent conditions enhance the environmental profile of the synthesis.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Yield/Notes
Classical condensation Cyclopentane-1,3-dione + Dimethylamine Controlled temp., solvent Simple, well-known Moderate to high yield
Solvent-free organocatalyzed method Cyclopentanone + N,N-dimethylformamide dimethyl acetal + DBU 190 °C, 16 h, methanol removal Green chemistry, high selectivity High yield, operationally simple
Industrial scale synthesis Same as classical, scaled up Optimized temp., continuous flow High purity, scalable High yield, industrial standards

Research Findings and Mechanistic Insights

  • The reaction mechanism involves nucleophilic attack by the dimethylamino group on the electrophilic carbonyl carbon of cyclopentane-1,3-dione.
  • Methanol elimination is a key step, and its continuous removal shifts the equilibrium toward product formation.
  • Catalysts such as DBU enhance reaction rates and selectivity.
  • The compound’s unique five-membered ring structure with a dimethylamino methylene substituent imparts chemical reactivity useful in enzymatic interaction studies and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]cyclopentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methylene]cyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of the dimethylamino group, which imparts distinct chemical properties. This makes it a valuable compound in various research and industrial applications .

Biological Activity

2-[(Dimethylamino)methylene]cyclopentane-1,3-dione, also known by its CAS number 85302-06-3, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H11NO2
  • Molecular Weight : 153.18 g/mol

The compound features a cyclopentane ring with a dimethylaminomethylene group and two carbonyl functionalities that contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of enzymatic activities and alterations in cellular signaling pathways. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, altering physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is emerging evidence supporting its effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Some studies have hinted at its potential role in protecting neuronal cells from oxidative stress.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (e.g., MCF-7). The results indicated a significant reduction in cell viability at certain concentrations, suggesting a dose-dependent response.

Cell Line GI50 (µM) Notes
MCF-710.5 ± 0.5Significant inhibition observed
HeLa15.2 ± 0.7Moderate inhibition observed

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Effectiveness
Staphylococcus aureus32Effective
Bacillus subtilis64Moderate

Q & A

Basic Research Questions

Q. What is the optimized laboratory-scale synthesis protocol for 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione?

  • Methodology : React cyclopentane-1,3-dione with dimethylformamide dimethyl acetal (DMF-DMA) in dry xylene under reflux (2–3 hours). Purify via recrystallization from ethanol, yielding ~71%. Key parameters include solvent choice, temperature control, and stoichiometric ratios .
  • Validation : Confirm purity via melting point (94°C), IR (C=O stretch at 1663 cm⁻¹), and ^1H-NMR (dimethylamino protons at δ 3.04–3.38 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl groups (C=O at ~1663 cm⁻¹) and aliphatic C-H stretches .
  • ^1H-NMR : Assigns dimethylamino (δ 3.04–3.38 ppm) and methylene protons (δ 7.95 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 195 (C₁₁H₁₇NO₂) confirms molecular weight .

Q. What are the common chemical reactions involving the dimethylamino methylene group?

  • Amino-Claisen Rearrangement : Forms nitrogen-containing heterocycles (e.g., dihydropyrindinones) under thermal activation (160–250°C) .
  • Cyclization : Reacts with propargylamines to generate enaminones, precursors to fused pyridine derivatives .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties (e.g., pKa, logP) for drug design?

  • Isosteric Replacement : Cyclopentane-1,3-dione exhibits pKa (~4.5) comparable to carboxylic acids, validated via DFT calculations and experimental titration .
  • Lipophilicity : LogP values are tuned by alkyl substituents, enhancing membrane permeability in receptor antagonists .

Q. What mechanistic insights explain its role in amino-Claisen rearrangements?

  • Mechanism : Thermal [3,3]-sigmatropic rearrangement forms intermediates that cyclize into heterocycles. Solvent polarity (e.g., nitrobenzene vs. acetonitrile) dictates yield (10–70%) and pathway selectivity .
  • Catalysis : Cu(I) salts accelerate cyclization, while protic solvents suppress side reactions .

Q. How do structural modifications influence bioactivity in enzyme inhibition?

  • Fe²+ Chelation : The dione moiety binds Fe²+ in enzyme active sites (e.g., herbicidal targets). Alkyl substituents (e.g., 5,5-dimethyl) enhance stability and binding affinity .
  • SAR Studies : Varying substituents on the dione ring correlates with inhibitory potency (IC₅₀) in kinetic assays .

Q. What strategies resolve contradictory data in reaction outcomes under varying conditions?

  • Kinetic Profiling : Time-resolved NMR tracks intermediate formation/decomposition. Isotopic labeling (e.g., ¹³C) elucidates rearrangement pathways .
  • Catalyst Screening : Testing transition metals (e.g., Cu, Pd) optimizes selectivity for cyclization over decomposition .

Q. How is it utilized as a carboxylic acid isostere in thromboxane-A2 receptor antagonists?

  • Design Strategy : Replaces carboxylic acid in 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid. Derivatives (e.g., compounds 41–45) retain nM-level affinity (IC₅₀ = 5–20 nM) in radioligand-binding assays .
  • Crystallographic Validation : Docking studies confirm hydrogen-bonding interactions mimic carboxylic acid binding .

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